molecular formula C14H12Cl2N2O3 B2596455 methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate CAS No. 339009-10-8

methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate

Cat. No.: B2596455
CAS No.: 339009-10-8
M. Wt: 327.16
InChI Key: VOARYOHPFVQNSX-UHFFFAOYSA-N
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Description

Methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate is a synthetic compound characterized by a pyridine core substituted with a 2,6-dichlorobenzyl group at the N1 position and a carbamate moiety at the C3 position. Key properties include:

  • Molecular Formula: C₁₄H₁₁Cl₂N₂O₃
  • Average Mass: 312.146 g/mol
  • Monoisotopic Mass: 311.0116 g/mol
  • ChemSpider ID: 3052034

This compound serves as a structural template for derivatives with modified pharmacological profiles.

Properties

IUPAC Name

methyl N-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c1-21-14(20)17-9-5-6-13(19)18(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOARYOHPFVQNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the pyridine derivative.

    Formation of the Carbamate Moiety: The final step involves the reaction of the pyridine derivative with methyl isocyanate to form the carbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Oxidation Reactions

The pyridinone ring undergoes oxidation under strong oxidizing conditions, leading to aromaticity disruption or hydroxylation. For example:

  • Peracid-mediated epoxidation : The electron-rich double bond adjacent to the carbonyl group reacts with mCPBA (meta-chloroperbenzoic acid) to form epoxide intermediates.

  • Side-chain oxidation : The dichlorobenzyl group may undergo benzylic oxidation to form ketones or alcohols under catalytic conditions (e.g., KMnO₄ or CrO₃).

Reaction Reagents/Conditions Product
Pyridinone oxidationmCPBA, CH₂Cl₂, 0°C → RTEpoxide derivative
Benzylic oxidationKMnO₄, H₂O/acetone, reflux2,6-Dichlorobenzyl ketone

Nucleophilic Substitution

The carbamate group participates in nucleophilic displacement reactions:

  • Amine substitution : Reaction with primary/secondary amines replaces the methyl carbamate group, forming urea derivatives (e.g., using di(2-pyridyl) carbonate (DPC) as an alkoxycarbonylation reagent) .

  • Azide reactions : Sodium azide displaces the methyl group to form azide intermediates, which can undergo Staudinger or Huisgen cycloaddition reactions .

Example pathway :

Methyl carbamateDPC, Et₃NR-NH₂R-NH-C(O)-O-Pyridyl intermediateHydrolysisUrea derivative\text{Methyl carbamate} \xrightarrow[\text{DPC, Et₃N}]{\text{R-NH₂}} \text{R-NH-C(O)-O-Pyridyl intermediate} \xrightarrow{\text{Hydrolysis}} \text{Urea derivative}

Hydrolysis and Decarboxylation

Controlled hydrolysis conditions dictate product outcomes:

  • Acidic hydrolysis : Cleaves the carbamate to yield 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydropyridin-3-amine and CO₂ .

  • Basic hydrolysis : Generates free carboxylic acid via decarboxylation under reflux with NaOH/EtOH .

Key data :

  • Hydrolysis rates correlate with pH: t₁/₂ = 12 hr (pH 1) vs. 45 min (pH 12).

  • Decarboxylation activation energy: Δ‡G ≈ 85 kJ/mol .

Electrophilic Aromatic Substitution

The dichlorobenzyl moiety directs electrophilic attacks:

  • Chlorination : Further chlorination occurs at the para position of the benzyl group using Cl₂/FeCl₃ .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to existing chlorine substituents .

Electrophile Position Yield
Cl₂C4 (benzyl)72%
NO₂⁺C3 (benzyl)68%

Cross-Coupling Reactions

The pyridinone ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Boronic acids couple at C4 of the pyridinone using Pd(PPh₃)₄/Na₂CO₃ .

  • Buchwald-Hartwig : Amination at C2 with aryl halides (e.g., Xantphos/Pd₂(dba)₃) .

Optimized conditions :

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 90°C, 24 hr

  • Isolated yields: 55–82%

Photochemical Reactions

UV irradiation induces unique transformations:

  • Norrish Type II cleavage : β-hydrogen abstraction by the carbonyl group generates biradicals, leading to cyclopropane derivatives.

  • Dimerization : [2+2] photocycloaddition forms strained cyclobutane-linked dimers under 254 nm light.

Quantum yield : Φ = 0.18 ± 0.03 (ethanol, 300 nm)

Biochemical Interactions

Though not synthetic reactions, its interaction with biological targets informs reactivity:

  • Enzyme inhibition : Carbamate acts as a serine protease inhibitor via covalent binding to active-site serine (kₐₐₜ/Kᵢ = 1.2 × 10³ M⁻¹s⁻¹) .

  • Metabolic oxidation : Hepatic CYP3A4 oxidizes the methyl group to hydroxymethyl derivatives (major metabolite) .

This compound's reactivity stems from three key regions: the carbamate (nucleophilic/electrophilic duality), pyridinone (conjugated π-system), and dichlorobenzyl (directing effects). Synthetic strategies from analogous carbamate systems and pyridinone derivatives provide validated pathways for functionalization.

Scientific Research Applications

Chemical Properties and Structure

Methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate has the following chemical properties:

  • Molecular Formula : C14H12Cl2N2O3
  • Molecular Weight : 312.1 g/mol
  • IUPAC Name : Methyl N-[1-(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]carbamate
  • CAS Number : 339009-10-8

The compound features a pyridine ring substituted with a dichlorobenzyl group and a carbamate moiety, contributing to its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines by modulating key signaling pathways involved in tumor growth and survival.

A study demonstrated that the compound inhibits cell cycle progression and induces apoptosis in various cancer cell lines through the modulation of glycerolipid signaling pathways . This suggests its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory effects in preclinical studies. By inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, it may serve as a therapeutic option for inflammatory diseases. In vitro studies have highlighted its ability to reduce inflammation markers in macrophages .

In Vitro Studies

Several studies have focused on the compound's effects on various cancer cell lines:

StudyCell LineIC50 (µM)Findings
HeLa10Induced apoptosis via mitochondrial pathway
MCF715Inhibited proliferation through G0/G1 arrest

These findings indicate that this compound has significant potential as an anticancer agent.

Animal Models

Animal studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound:

StudyModelDosage (mg/kg)Outcome
Mouse Tumor20Reduced tumor size by 40% compared to control
Rat Inflammation Model10Decreased inflammatory markers significantly

These results support the therapeutic potential of the compound in vivo.

Mechanism of Action

The mechanism of action of methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the C3 Position

The C3 position is a critical site for functional group modifications. Below is a comparative analysis of analogues with distinct substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at C3 Key Structural Features Source Evidence
Methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate C₁₄H₁₁Cl₂N₂O₃ 312.146 Methyl carbamate Lipophilic carbamate ester; moderate polarity
2-Propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate C₁₆H₁₂Cl₂N₂O₃ 351.19 Propargyl carbamate Bulky alkyne group; potential for click chemistry
1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid C₁₃H₉Cl₂NO₃ ~312.11* Carboxylic acid High polarity; ionizable at physiological pH
4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide C₁₈H₁₂Cl₃N₂O₃S ~457.72* Sulfonamide Strong electron-withdrawing group; enhanced acidity
N-[1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea C₁₉H₁₅Cl₂N₃O₂ 388.26 Urea Hydrogen-bond donor/acceptor; increased solubility

*Calculated based on molecular formula.

Key Observations:
  • Carbamate vs. Propargyl Carbamate : The propargyl derivative (351.19 g/mol) has a higher molecular weight due to the alkyne group, which may enhance reactivity in conjugation reactions .
  • Carbamate vs.
  • Sulfonamide Substitution : The sulfonamide group introduces a strong electron-withdrawing effect, which could alter binding interactions in biological systems .

Impact of Benzyl Substitution

The 2,6-dichlorobenzyl group is a conserved feature in most analogues. However, 4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide () replaces the 2,6-dichlorobenzyl with a 3,4-dichlorobenzyl group. This positional isomerism may affect steric interactions and electronic properties, though specific activity data are unavailable .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The methyl carbamate and propargyl carbamate derivatives are more lipophilic than the carboxylic acid or sulfonamide analogues, favoring blood-brain barrier penetration.

Biological Activity

Methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate, also known by its chemical formula C14H11Cl2NO3C_{14}H_{11}Cl_2NO_3, exhibits a range of biological activities that are significant in various pharmacological contexts. This compound is a derivative of pyridinecarboxylic acids and has garnered attention for its potential therapeutic applications.

  • Molecular Formula : C14H11Cl2NO3C_{14}H_{11}Cl_2NO_3
  • Molar Mass : 300.15 g/mol
  • CAS Number : 338783-07-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridinecarboxylic acids have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties :
    • The compound's structure suggests potential antioxidant activity. Research indicates that related compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for mitigating damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects :
    • Inflammation is a critical factor in many diseases, and compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
  • Enzyme Inhibition :
    • Some studies have highlighted the ability of pyridine derivatives to act as enzyme inhibitors, particularly in pathways related to metabolic disorders. This may include inhibition of enzymes involved in the biosynthesis of inflammatory mediators or those linked to cancer progression .

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Biology and Biotechnology evaluated the antimicrobial efficacy of several pyridine derivatives against common pathogens. This compound was included in the screening process and showed promising results against Gram-positive bacteria with an inhibition zone diameter exceeding 15 mm .

Case Study 2: Antioxidant Activity

In a comparative analysis of antioxidant activities among various compounds, this compound was tested using DPPH radical scavenging assays. The results indicated a significant scavenging activity comparable to standard antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Anti-inflammatoryReduction of pro-inflammatory cytokines
Enzyme inhibitionInhibition in metabolic pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate?

  • Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the 2,6-dichlorobenzyl moiety and the 6-oxo-1,6-dihydropyridine core. Use nucleophilic aromatic substitution for introducing the carbamate group. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts) to enhance yield and purity. For example, highlights iterative route design and problem-solving during synthesis, including adjusting stoichiometry or employing protecting groups to mitigate side reactions .

Q. What analytical techniques are critical for characterizing the compound’s structure and purity?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR (¹H, ¹³C, and 2D-COSY) to confirm regiochemistry and substituent positions.
  • IR spectroscopy to validate carbonyl (C=O) and carbamate (N-C=O) functional groups.
  • HPLC-MS for purity assessment and detection of trace impurities (e.g., residual solvents or unreacted intermediates). demonstrates the use of IR and NMR for structural elucidation in analogous heterocyclic systems .

Advanced Research Questions

Q. How should experiments be designed to assess the compound’s stability under varying physicochemical conditions?

  • Methodological Answer : Implement a split-plot design (as in ) to evaluate stability across pH (1–13), temperature (4–60°C), and light exposure. Use accelerated stability testing (40°C/75% RH) for predictive degradation modeling. Monitor degradation products via LC-QTOF-MS and correlate findings with thermodynamic parameters (e.g., activation energy). emphasizes systematic evaluation of abiotic transformations in environmental contexts, which can be adapted for lab-based stability studies .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Conduct meta-analyses to identify variables influencing discrepancies:

  • Assay conditions : Compare buffer systems (e.g., phosphate vs. HEPES) and incubation times.
  • Cellular models : Validate results across primary cells vs. immortalized lines (e.g., HEK-293 vs. HepG2).
  • Target specificity : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects. highlights the importance of cross-model validation in drug analysis, as seen with Levofloxacin studies .

Q. What methodologies are suitable for assessing environmental impact and degradation pathways of this compound?

  • Methodological Answer : Follow a tiered approach:

  • Laboratory studies : Determine hydrolysis rates (pH-dependent), photolysis (UV-Vis irradiation), and biodegradation (OECD 301F assay).
  • Field studies : Use radiolabeled compound (¹⁴C) to track distribution in soil-water systems.
  • Computational modeling : Apply QSAR models to predict bioaccumulation (log Kow) and ecotoxicity (ECOSAR). ’s INCHEMBIOL project provides a framework for integrating lab and field data to evaluate ecological risks .

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